7-Bromo-2,4-dichloro-8-fluoroquinazoline
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Overview
Description
7-Bromo-2,4-dichloro-8-fluoroquinazoline is a heterocyclic aromatic compound with the molecular formula C8H2BrCl2FN2 and a molecular weight of 295.93 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,4-dichloro-8-fluoroquinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of quinazoline derivatives. For instance, the bromination and chlorination of quinazoline can be achieved using bromine and chlorine reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The process includes steps such as purification and crystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,4-dichloro-8-fluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions to replace halogen atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or amines .
Scientific Research Applications
7-Bromo-2,4-dichloro-8-fluoroquinazoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and electronic devices.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-2,4-dichloro-8-fluoroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, in medicinal chemistry, it may inhibit kinases or other enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-4,6-dichloro-8-fluoroquinazoline: Similar in structure but with different halogen positions, affecting its reactivity and applications.
7-Bromo-2,6-dichloro-5,8-difluoroquinazoline: Another derivative with additional fluorine atoms, which may alter its chemical properties and biological activity.
Uniqueness
The presence of bromine, chlorine, and fluorine atoms provides a versatile platform for further chemical modifications, making it valuable in various research and industrial contexts .
Properties
IUPAC Name |
7-bromo-2,4-dichloro-8-fluoroquinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrCl2FN2/c9-4-2-1-3-6(5(4)12)13-8(11)14-7(3)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTQLOZHXIEDGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=NC(=N2)Cl)Cl)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrCl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2168499-15-6 |
Source
|
Record name | 7-bromo-2,4-dichloro-8-fluoroquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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